Cas no 2411326-94-6 ((2E)-N-[2,2-dimethyl-3-(oxan-4-yl)propyl]-4-(dimethylamino)but-2-enamide)
![(2E)-N-[2,2-dimethyl-3-(oxan-4-yl)propyl]-4-(dimethylamino)but-2-enamide structure](https://ja.kuujia.com/scimg/cas/2411326-94-6x500.png)
(2E)-N-[2,2-dimethyl-3-(oxan-4-yl)propyl]-4-(dimethylamino)but-2-enamide 化学的及び物理的性質
名前と識別子
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- Z3952172768
- (E)-4-(Dimethylamino)-N-[2,2-dimethyl-3-(oxan-4-yl)propyl]but-2-enamide
- (2E)-N-[2,2-dimethyl-3-(oxan-4-yl)propyl]-4-(dimethylamino)but-2-enamide
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- インチ: 1S/C16H30N2O2/c1-16(2,12-14-7-10-20-11-8-14)13-17-15(19)6-5-9-18(3)4/h5-6,14H,7-13H2,1-4H3,(H,17,19)/b6-5+
- InChIKey: HOXJNYALIZOWGJ-AATRIKPKSA-N
- ほほえんだ: O1CCC(CC1)CC(C)(C)CNC(/C=C/CN(C)C)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 7
- 複雑さ: 318
- トポロジー分子極性表面積: 41.6
- 疎水性パラメータ計算基準値(XlogP): 2
(2E)-N-[2,2-dimethyl-3-(oxan-4-yl)propyl]-4-(dimethylamino)but-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7472407-0.05g |
(2E)-N-[2,2-dimethyl-3-(oxan-4-yl)propyl]-4-(dimethylamino)but-2-enamide |
2411326-94-6 | 95.0% | 0.05g |
$246.0 | 2025-03-10 | |
1PlusChem | 1P0297B1-50mg |
(2E)-N-[2,2-dimethyl-3-(oxan-4-yl)propyl]-4-(dimethylamino)but-2-enamide |
2411326-94-6 | 90% | 50mg |
$356.00 | 2023-12-18 |
(2E)-N-[2,2-dimethyl-3-(oxan-4-yl)propyl]-4-(dimethylamino)but-2-enamide 関連文献
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
(2E)-N-[2,2-dimethyl-3-(oxan-4-yl)propyl]-4-(dimethylamino)but-2-enamideに関する追加情報
Introduction to (2E)-N-[2,2-dimethyl-3-(oxan-4-yl)propyl]-4-(dimethylamino)but-2-enamide and Its Significance in Modern Chemical Biology
The compound with the CAS number 2411326-94-6 is a fascinating molecule that has garnered significant attention in the field of chemical biology. Its systematic name, (2E)-N-[2,2-dimethyl-3-(oxan-4-yl)propyl]-4-(dimethylamino)but-2-enamide, provides a detailed insight into its structural features and potential biological activities. This introduction aims to explore the compound's chemical properties, its potential applications, and how it aligns with the latest research findings in the domain.
The molecular structure of this compound is characterized by a but-2-enamide moiety, which is a key feature that contributes to its unique reactivity and biological interactions. The presence of a dimethylamino group at the fourth position of the butene chain adds another layer of complexity, influencing both its electronic properties and potential pharmacological effects. Additionally, the side chain featuring a 2,2-dimethyl-3-(oxan-4-yl)propyl group introduces an oxygen-containing heterocycle, which is known to enhance solubility and bioavailability in many bioactive molecules.
Recent advancements in chemical biology have highlighted the importance of amide-based compounds in drug discovery. The amide functional group is particularly interesting due to its ability to form hydrogen bonds, making it a versatile moiety for designing molecules that can interact with biological targets. In particular, the (2E)-configuration of the but-2-enamide suggests a specific spatial arrangement of atoms, which can be crucial for binding affinity and selectivity when interacting with biological receptors or enzymes.
One of the most compelling aspects of this compound is its potential as a lead molecule for therapeutic development. The combination of structural features such as the amide bond, dimethylamino group, and oxygen-containing heterocycle makes it a promising candidate for further investigation. Current research in medicinal chemistry often focuses on identifying molecules that can modulate biological pathways associated with various diseases. This compound's unique structure suggests that it may have inhibitory or activating effects on certain enzymes or receptors, making it a valuable asset in drug discovery pipelines.
In vitro studies have begun to uncover the biological potential of this compound. Initial experiments have shown that it exhibits moderate activity against certain enzymatic targets, which could be indicative of its therapeutic relevance. The dimethylamino group, in particular, has been identified as a key pharmacophore in many bioactive molecules, contributing to both their binding affinity and pharmacokinetic properties. Further studies are needed to fully elucidate its mechanism of action and to determine whether it can be developed into a lead compound for drug development.
The synthesis of this compound represents another area of interest within the chemical community. The presence of multiple stereocenters and functional groups necessitates careful synthetic planning to ensure high yield and purity. Advanced synthetic techniques such as asymmetric catalysis and transition metal-mediated reactions have been explored to achieve the desired molecular architecture. These synthetic strategies not only highlight the compound's complexity but also showcase the ingenuity involved in modern organic synthesis.
The role of computational chemistry in studying this compound cannot be overstated. Molecular modeling techniques have been employed to predict how this molecule might interact with biological targets at the atomic level. These simulations provide valuable insights into binding affinities, enzyme kinetics, and potential side effects. By integrating experimental data with computational predictions, researchers can accelerate the drug discovery process and increase the likelihood of identifying successful therapeutic candidates.
Future directions for research on this compound include exploring its pharmacological profile in vivo. Animal models will be essential for evaluating its efficacy and safety before considering human clinical trials. Additionally, investigating its interactions with other biomolecules such as proteins and nucleic acids will provide a more comprehensive understanding of its biological functions. These studies will not only contribute to our knowledge of this specific molecule but also advance our understanding of amide-based bioactive compounds in general.
The broader implications of this research extend beyond individual compounds to the field of chemical biology as a whole. The development of new methodologies for synthesizing complex molecules like this one will continue to drive innovation in drug discovery. Moreover, the integration of interdisciplinary approaches—combining organic chemistry, medicinal chemistry, biochemistry, and computational science—will be crucial for addressing complex biological challenges. This compound serves as an excellent example of how such collaborative efforts can lead to significant breakthroughs.
In conclusion, (2E)-N-[2,2-dimethyl-3-(oxan-4-yl)propyl]-4-(dimethylamino)but-2-enamide (CAS no: 2411326-94-6) is a structurally intriguing molecule with potential applications in therapeutic development. Its unique combination of functional groups and stereochemistry makes it an attractive candidate for further investigation. As research progresses, we can expect more insights into its biological activities and synthetic possibilities, contributing to advancements in chemical biology and drug discovery.
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